molecular formula C6H13NO5 B081087 2-Amino-2-deoxymannose CAS No. 14307-02-9

2-Amino-2-deoxymannose

Cat. No.: B081087
CAS No.: 14307-02-9
M. Wt: 179.17 g/mol
InChI Key: MSWZFWKMSRAUBD-CBPJZXOFSA-N
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Description

2-Amino-2-deoxymannose, also known as D-mannosamine, is a hexosamine derivative of mannose. It is an amino sugar where the hydroxyl group at the second position of mannose is replaced by an amino group. This compound plays a significant role in various biological processes and is a key component in the synthesis of glycoproteins and glycolipids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-amino-2-deoxymannose typically involves the following steps:

    Starting Material: The synthesis begins with tri-O-acetyl-D-glucal.

    Addition of Nitrosyl Chloride: Nitrosyl chloride is added to the acetylated glycal to form an acetylated derivative of the 2-oximinohexose.

    Reduction of Oxime: The oxime is then reduced to an amine using a zinc-copper couple in glacial acetic acid.

    Acetylation: The resulting compound is acetylated to yield the acetylated derivative of 2-amino-2-deoxyhexose.

    Deacetylation: Finally, deacetylation provides the crystalline hydrochloride of this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of automated reactors and continuous flow processes to enhance yield and purity .

Chemical Reactions Analysis

2-Amino-2-deoxymannose undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding keto derivatives.

    Reduction: Reduction reactions can convert it into different amino sugar derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

    Common Reagents and Conditions: Common reagents include nitrosyl chloride for oxime formation and zinc-copper couple for reduction.

    Major Products: Major products include acetylated derivatives and crystalline hydrochlorides of this compound.

Scientific Research Applications

2-Amino-2-deoxymannose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-2-deoxymannose involves its incorporation into glycoproteins and glycolipids, affecting cell signaling and recognition. It can inhibit the incorporation of glycosylphosphatidylinositol into proteins, thereby modulating various cellular processes .

Comparison with Similar Compounds

2-Amino-2-deoxymannose is similar to other amino sugars such as:

  • 2-Amino-2-deoxyglucose (D-glucosamine)
  • 2-Amino-2-deoxygalactose (D-galactosamine)
  • 2-Amino-2-deoxytalose (D-talosamine)

Uniqueness:

Properties

CAS No.

14307-02-9

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

IUPAC Name

(3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol

InChI

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3+,4-,5-,6?/m1/s1

InChI Key

MSWZFWKMSRAUBD-CBPJZXOFSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)N)O)O)O

SMILES

C(C(C(C(C(C=O)N)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O

14307-02-9

Synonyms

2-amino-2-deoxymannose
D-mannosamine
mannosamine
mannosamine hydrochloride, (D)-isomer
mannosamine, (D)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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